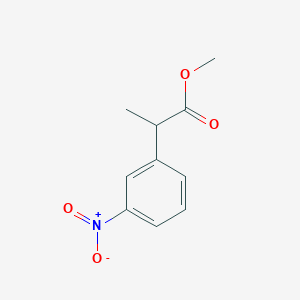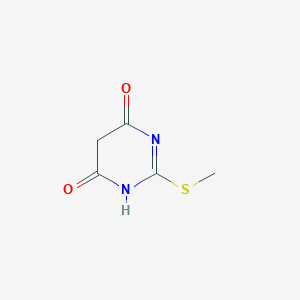![molecular formula C26H26N2O2 B2473621 2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108389-34-8](/img/structure/B2473621.png)
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including two phenyl groups, a ketone group, a pyridinyl group, and an azabicyclo[3.2.1]octane group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ketone group, which is electrophilic and could undergo reactions with nucleophiles. The phenyl and pyridinyl groups could also participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
- The compound is used in the stereoselective synthesis of active metabolites, specifically in the context of PI3 kinase inhibitors. This process involves stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, as demonstrated in the synthesis of the potent PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Synthesis of Derivatives
- This compound is integral in synthesizing various derivatives, including 6-oxabicyclo[3.2.1]octane derivatives from deoxyinososes, showcasing its flexibility in creating diverse molecular structures (Blattner & Ferrier, 1986).
Mass Spectral Fragmentation Studies
- The compound has been studied for its mass spectral behavior, particularly in understanding the fragmentation of certain substituted derivatives under different ionization conditions. This is crucial for identifying and characterizing similar compounds in mass spectrometry (Xu & Zuo, 2003).
Precursors in Synthesis
- It serves as a precursor in the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which are valuable in creating natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Novel Compound Synthesis
- The compound is used in synthesizing novel compounds with potential medical applications, such as cholagogic or antitumor activity. This involves condensation with various aldehydes and further pharmacological evaluation (Gutkowska et al., 1989).
Structural Analysis
- It has been used in studies focusing on crystal structure analysis and molecular configuration, which is fundamental in understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-21-11-12-22(28)18-24(17-21)30-23-13-15-27-16-14-23/h1-10,13-16,21-22,24-25H,11-12,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXNKYSHOTYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)


![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)





![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)